molecular formula C8H9NO4S B13300103 N-methyl-2H-1,3-benzodioxole-5-sulfonamide

N-methyl-2H-1,3-benzodioxole-5-sulfonamide

Cat. No.: B13300103
M. Wt: 215.23 g/mol
InChI Key: BKVUJSYYAGYIBC-UHFFFAOYSA-N
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Description

N-methyl-2H-1,3-benzodioxole-5-sulfonamide is a chemical compound with the molecular formula C8H9NO4S. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2H-1,3-benzodioxole-5-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with methylamine and sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2H-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-methyl-2H-1,3-benzodioxole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2H-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2H-1,3-benzodioxole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it valuable in various research applications, particularly in the study of enzyme inhibition and drug development .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

N-methyl-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3

InChI Key

BKVUJSYYAGYIBC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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